molecular formula Na2(ONNO2) B080212 Sodium trioxodinitrate CAS No. 13826-64-7

Sodium trioxodinitrate

Cat. No. B080212
CAS RN: 13826-64-7
M. Wt: 121.991 g/mol
InChI Key: JMMCYSCEKRWYEJ-UHFFFAOYSA-M
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Description

Sodium trioxodinitrate, also known as Angeli's salt (Na2N2O3), is prepared through the nitrosation of hydroxylamine using isopropyl nitrate and sodium ethoxide. It is known for reacting with various inorganic oxidants (Al-Ajlouni & Gould, 1999).

Synthesis Analysis

The synthesis of Sodium trioxodinitrate involves the nitrosation of hydroxylamine. Kinetic studies have shown that the rate of decomposition of Sodium trioxodinitrate in aqueous solution varies with pH, temperature, and presence of other ions (Hughes & Wimbledon, 1976).

Molecular Structure Analysis

Sodium trioxodinitrate forms complexes with transition metals. For instance, complexes with Zn and Co have been prepared and characterized, exhibiting interesting structural features and sensitivity to air (Chuy et al., 1997).

Chemical Reactions and Properties

Sodium trioxodinitrate undergoes various chemical reactions, producing different nitrogen oxides and other compounds depending on the conditions such as pH and temperature. The decomposition mechanism involves multiple steps and is influenced by the presence of other ions (Hughes & Wimbledon, 1977).

Physical Properties Analysis

The physical properties of Sodium trioxodinitrate, such as its solubility, stability, and reactivity, vary significantly with changes in environmental conditions like pH and temperature. Its stability and reaction rates are particularly sensitive to these factors (Stoyanovsky et al., 2004).

Chemical Properties Analysis

Sodium trioxodinitrate's chemical properties are characterized by its ability to release nitroxyl upon dissociation, which is significant for its reactions and stability. The compound's interaction with other chemicals is influenced by factors such as the presence of other ions and the pH of the solution (Torras et al., 2009).

Scientific Research Applications

  • As a Reducing Agent in Electron Transfer Reactions : Sodium trioxodinitrate has been used in various inorganic oxidations due to its ability to reduce a variety of inorganic oxidants, mainly converting to nitrite. The reactions and stoichiometries observed indicate the versatile role of trioxodinitrate in electron transfer processes (Al-Ajlouni & Gould, 1999).

  • Medical Applications - Cardiovascular Effects and Nitric Oxide Production : Sodium trioxodinitrate is decomposed in animal tissues to form nitrogen oxide, which binds to certain complexes in tissues. This formation is crucial for its hypotensive properties and the ability to relax isolated segments of arteries, making it a potential therapeutic agent for cardiovascular diseases (Vanin et al., 1990).

  • Decomposition and Potential Therapeutic Applications : It's unique cardiovascular effects are associated with its ability to yield HNO upon dissociation. Understanding its decomposition mechanism is vital for developing therapies for conditions like heart failure. Recent computational and experimental techniques have provided insights into the free energy barriers and reaction energetics, highlighting the role of solvent molecules in the reaction (Torras et al., 2009).

  • Cytotoxicity and Potential in Cancer Therapy : The cytotoxic effects of sodium trioxodinitrate are influenced significantly by pH, with increased hydrolysis to hydroxyl radical at lower pH levels typically found in tumor tissues. This suggests its potential selective mechanism for destroying cancer cells with acidic microenvironments (Stoyanovsky et al., 2004).

  • Solid-State NMR Study : The compound has been studied using solid-state NMR techniques, providing insights into its chemical structure and properties. This can be particularly useful in designing and interpreting experimental studies involving sodium trioxodinitrate (Lu et al., 2015).

  • Preconditioning Effect in Cardiovascular Health : Both sodium trioxodinitrate and nitroglycerine have been found to induce a preconditioning effect, a protective mechanism against subsequent ischemic episodes. This has implications for both drugs in therapeutic strategies for cardiovascular conditions (Pagliaro et al., 2013).

properties

IUPAC Name

disodium;N-oxonitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/N2O3.2Na/c3-1-2(4)5;;/q;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPWLJKQGUTUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2Na2O3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435916
Record name Sodium trioxodinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.991 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium trioxodinitrate

CAS RN

13826-64-7
Record name Sodium trioxodinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
488
Citations
FT Bonner, B Ravid - Inorganic Chemistry, 1975 - ACS Publications
The decomposition of Na2N2Ü3 in aqueous solution has been studied over a wide range ofpH values by kinetic measurements based upon uv absorption, by uv spectroscopy, and by …
Number of citations: 152 pubs.acs.org
MN Huges, PE Wimbledon - Journal of the Chemical Society, Dalton …, 1976 - pubs.rsc.org
The kinetics of decompostion of sodium trioxodinitrate. Na2[N2O3], have been measured over the range pH 1–10 at several temperatures. At pH > 4, the rate-determining step is …
Number of citations: 87 pubs.rsc.org
DA Stoyanovsky, NF Schor, KD Nylander… - Journal of medicinal …, 2004 - ACS Publications
… We recently reported that the hydrolysis of sodium trioxodinitrate (1; Angeli's salt; N-nitrohydroxylamine) leads to the formation of HNO and •OH, whereas maximal production of •OH was …
Number of citations: 41 pubs.acs.org
KM Miranda, AS Dutton, LA Ridnour… - Journal of the …, 2005 - ACS Publications
… Recent in vitro and in vivo comparisons of the effects of exposure to sodium trioxodinitrate (Angeli's salt) and nitric oxide (NO) donors have revealed that Angeli's salt elicits unique and …
Number of citations: 135 pubs.acs.org
P Pagliaro, D Gattullo, C Penna - Journal of Cardiovascular …, 2013 - journals.lww.com
… narrative review, we will see that the history began in the 19th century with Ascanio Sobrero and with Angelo Angeli, who discovered nitroglycerine (NTG) and sodium trioxodinitrate, …
Number of citations: 12 journals.lww.com
J Ivanova, G Salama, RM Clancy, NF Schor… - Journal of Biological …, 2003 - ASBMB
… EPR Analysis of the Hydrolysis of Na2N2O3—In model studies aimed at mimicking the biochemistry of HNO, sodium trioxodinitrate (Na 2 N 2 O 3 ; Angeli's salt) is often used as a donor …
Number of citations: 29 www.jbc.org
MJ Akhtar, CA Lutz, FT Bonner - Inorganic Chemistry, 1979 - ACS Publications
Scrambling of the two nitrogen atoms of trioxodinitrate in the presence of carboxylic acid buffers has been observed. Kinetic measurements show that the rate of trioxodinitrate …
Number of citations: 44 pubs.acs.org
MN Hughes, PE Wimbledon - Journal of the Chemical Society, Dalton …, 1977 - pubs.rsc.org
… IN Part 1 it was shown1 that sodium trioxodinitrate decomposes in aqueous solutions by two paths. At pH 2 4 a unimolecular cleavage of the ion [HN,O,]- occurs giving nitrite and …
Number of citations: 27 pubs.rsc.org
FT Bonner, MJ Akhtar, TV King, LH Chen… - The Journal of …, 1981 - ACS Publications
… Infrared and Raman spectra are reported for sodium trioxodinitrate, Na2N203, including nitrogen isotope shifts for the isotopic forms Na2016NN02, Na20N15N02 and Na2015N15N02, …
Number of citations: 11 pubs.acs.org
H Hope, MR Sequeira - Inorganic Chemistry, 1973 - ACS Publications
… Crystal structure of sodium trioxodinitrate(II) monohydrate, Na2N2O3.H2O … The structure of sodium trioxodinitrate(II) monohydrate, Na2N203-H20, has been determined by …
Number of citations: 37 pubs.acs.org

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